Cas no 1696317-55-1 (1-({bicyclo2.2.1heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine)

1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine is a bicyclic pyrazole derivative characterized by its unique structural framework, combining a norbornane (bicyclo[2.2.1]heptane) moiety with a substituted pyrazole ring. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its rigid bicyclic structure, which can enhance steric and electronic properties in target molecules. The presence of the primary amine at the 3-position of the pyrazole ring offers reactivity for further functionalization, while the methyl group at the 5-position may influence metabolic stability. Its well-defined stereochemistry and synthetic versatility make it valuable for applications in medicinal chemistry, particularly in the design of bioactive molecules with improved selectivity and potency.
1-({bicyclo2.2.1heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine structure
1696317-55-1 structure
Product name:1-({bicyclo2.2.1heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
CAS No:1696317-55-1
MF:C12H19N3
MW:205.299362421036
CID:6506972
PubChem ID:165848631

1-({bicyclo2.2.1heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-({bicyclo2.2.1heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
    • 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
    • 1696317-55-1
    • EN300-1108114
    • Inchi: 1S/C12H19N3/c1-8-4-12(13)14-15(8)7-11-6-9-2-3-10(11)5-9/h4,9-11H,2-3,5-7H2,1H3,(H2,13,14)
    • InChI Key: NTZDVRGIRIMBAL-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(N)=N1)CC1CC2CCC1C2

Computed Properties

  • Exact Mass: 205.157897619g/mol
  • Monoisotopic Mass: 205.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 2.5

1-({bicyclo2.2.1heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108114-0.5g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1108114-1.0g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1
1g
$1299.0 2023-05-27
Enamine
EN300-1108114-10.0g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1
10g
$5590.0 2023-05-27
Enamine
EN300-1108114-5g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1108114-5.0g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1
5g
$3770.0 2023-05-27
Enamine
EN300-1108114-0.25g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1108114-2.5g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1108114-10g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1108114-1g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1 95%
1g
$986.0 2023-10-27
Enamine
EN300-1108114-0.05g
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine
1696317-55-1 95%
0.05g
$827.0 2023-10-27

Additional information on 1-({bicyclo2.2.1heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine

1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1696317-55-1): A Comprehensive Technical Overview

1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1696317-55-1) is an intriguing organic compound that has garnered attention in pharmaceutical and agrochemical research. This bicyclic pyrazole derivative combines the structural features of bicyclo[2.2.1]heptane (norbornane) with a 5-methyl-1H-pyrazol-3-amine moiety, creating a unique molecular architecture with potential biological activity.

The compound's norbornane scaffold contributes to its three-dimensional rigidity, while the pyrazole amine functionality offers opportunities for hydrogen bonding and molecular interactions. This combination makes 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine particularly interesting for drug discovery applications where shape complementarity and specific binding are crucial.

Recent studies in medicinal chemistry have focused on similar norbornane-containing compounds due to their potential as kinase inhibitors and GPCR modulators. The 5-methyl-1H-pyrazol-3-amine moiety is known to participate in various biological interactions, making this compound a valuable scaffold for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic transformations. The synthesis may include the functionalization of norbornane derivatives followed by coupling with appropriately substituted pyrazole precursors. Purification and characterization of this compound require specialized techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

In material science applications, the rigid bicyclo[2.2.1]heptane core of this compound has shown promise in the development of advanced polymers with unique mechanical properties. Researchers are investigating its potential as a building block for high-performance materials that require both structural stability and functional versatility.

The compound's physicochemical properties are influenced by its hybrid structure. The norbornyl group contributes to lipophilicity, while the pyrazole amine provides polar character. This balanced profile makes 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine potentially suitable for applications requiring both membrane permeability and aqueous solubility.

Current research trends in drug discovery emphasize the importance of three-dimensional molecular frameworks like that found in this compound. Compared to flat aromatic systems, such sp3-rich structures often demonstrate improved selectivity and reduced off-target effects, addressing one of the key challenges in modern pharmaceutical development.

Analytical methods for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine characterization continue to evolve with advancements in spectroscopic techniques. Recent publications highlight the use of cryo-EM and microED for structural determination of similar small molecules, providing unprecedented atomic-level detail of molecular conformations.

The compound's stability under various conditions is an area of active investigation. Preliminary studies suggest that the bicyclo[2.2.1]heptane framework provides excellent thermal stability, while the pyrazole ring maintains chemical integrity across a wide pH range, making it suitable for diverse formulation approaches.

In the context of green chemistry, synthetic routes to 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine are being optimized to reduce environmental impact. Researchers are exploring catalytic methods and solvent-free conditions to improve the sustainability profile of this and related norbornane-pyrazole hybrids.

The commercial availability of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1696317-55-1) has increased in recent years, reflecting growing interest from both academic and industrial researchers. Suppliers typically offer this compound in milligram to gram quantities with varying purity grades to meet different research needs.

Future directions for this compound include exploration of its potential in asymmetric synthesis, where the chiral norbornane scaffold could serve as a stereocontrolling element. Additionally, its application in supramolecular chemistry as a building block for host-guest systems is an emerging area of investigation.

Quality control protocols for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine emphasize the importance of rigorous analytical characterization. Current best practices include orthogonal methods of purity assessment, with particular attention to potential isomers and synthetic byproducts that may arise during preparation.

The intellectual property landscape surrounding norbornane-pyrazole derivatives continues to expand, with several recent patent applications disclosing related structures for various therapeutic applications. This underscores the commercial potential of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine and its analogs.

From a regulatory perspective, proper handling and documentation of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine follows standard laboratory safety protocols. While not classified as hazardous under current guidelines, appropriate precautions should be taken when working with this or any research chemical.

The development of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine derivatives represents an active area of research, with modifications to both the norbornane and pyrazole moieties being explored to optimize properties for specific applications. This structure-activity relationship approach is yielding valuable insights into molecular design principles.

In conclusion, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1696317-55-1) stands as an important scaffold in modern chemical research. Its unique structural features and demonstrated potential across multiple disciplines ensure its continued relevance in scientific investigation and technological development.

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